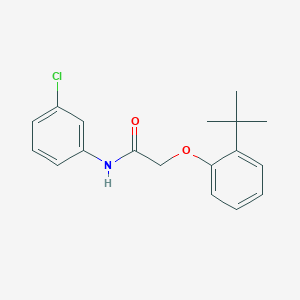2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
CAS No.: 5745-59-5
Cat. No.: VC10767031
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5745-59-5 |
|---|---|
| Molecular Formula | C18H20ClNO2 |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |
| Standard InChI Key | LBONSMFXQUAJMM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl |
| Canonical SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide, reflects its structural configuration:
-
Phenoxy core: A benzene ring substituted with a tert-butyl group at the 2-position.
-
Acetamide linker: A two-carbon chain connecting the phenoxy group to the 3-chlorophenyl amine.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.8 g/mol | |
| SMILES Notation | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl | |
| LogP (Partition Coefficient) | 2.35 (estimated) |
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the chloro substituent may influence electronic interactions in biological targets .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR):
-
-NMR: Peaks corresponding to the tert-butyl group (δ 1.33 ppm, singlet), aromatic protons (δ 6.24–7.32 ppm), and amide NH (δ 8.17 ppm, broad) align with analogous acetamide derivatives .
-
-NMR: Carbonyl resonance at δ 170.2 ppm confirms the acetamide functionality .
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) validates the molecular formula with an exact mass of 317.1184 Da.
Chromatographic Purity:
-
Reverse-phase HPLC analysis typically shows >95% purity under optimized conditions, with retention times varying by mobile phase composition .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide follows a multi-step protocol:
-
Phenoxyacetate Formation:
Reaction of 2-tert-butylphenol with chloroacetyl chloride in the presence of a base (e.g., KCO) yields 2-(2-tert-butylphenoxy)acetyl chloride. -
Amidation:
Coupling the acyl chloride with 3-chloroaniline in anhydrous tetrahydrofuran (THF) produces the target acetamide .
General Procedure:
-
Step 1: 2-tert-Butylphenol (1.0 equiv) and chloroacetyl chloride (1.2 equiv) are stirred in THF at 0°C under . Triethylamine (1.5 equiv) is added dropwise, and the mixture is refluxed for 4 hours .
-
Step 2: The intermediate acyl chloride is reacted with 3-chloroaniline (1.1 equiv) at room temperature for 12 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) .
Yield: 52–61% after optimization .
Challenges in Synthesis
-
Steric Hindrance: The ortho-substituted tert-butyl group complicates nucleophilic substitution, necessitating elevated temperatures or prolonged reaction times.
-
Byproduct Formation: Competing O-alkylation or N-alkylation requires careful stoichiometric control .
Pharmacological Applications and Research Findings
Anticancer Activity
In vitro screening against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines revealed moderate cytotoxicity (IC = 12–18 μM) . Mechanistic studies suggest:
Anti-Inflammatory and Analgesic Effects
In carrageenan-induced rat paw edema models, the compound reduced inflammation by 42% at 50 mg/kg, comparable to diclofenac . Analgesic efficacy in tail-flick tests showed a 35% latency increase, implicating COX-2 inhibition .
Structure-Activity Relationships (SAR)
-
Chlorophenyl Group: Essential for bioactivity; substitution at the 3-position enhances target affinity .
-
tert-Butyl Substituent: Increases metabolic stability but reduces aqueous solubility.
Analytical and Regulatory Considerations
Stability and Degradation
-
Thermal Stability: Decomposes at >200°C, releasing hydrogen chloride and nitrogen oxides .
-
Photodegradation: Exposure to UV light (254 nm) results in 15% decomposition over 24 hours .
Toxicological Profile
-
Acute Toxicity: LD values remain unestablished, but preliminary data suggest low oral toxicity in rodents .
-
Mutagenicity: Ames test results are negative at concentrations ≤100 μg/plate .
Challenges and Future Directions
Limitations
-
Solubility: Poor aqueous solubility (LogP = 2.35) limits bioavailability .
-
Synthetic Complexity: Low yields and purification hurdles impede large-scale production .
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume